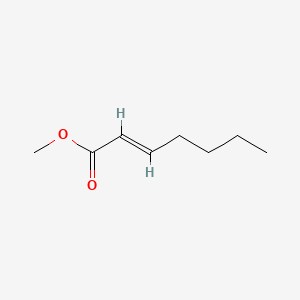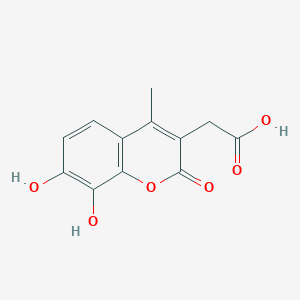
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid
説明
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid is a useful research compound. Its molecular formula is C12H10O6 and its molecular weight is 250.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Radical-Scavenging Activities
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid demonstrates significant antioxidant and radical-scavenging activities. Research shows that o-dihydroxycoumarins, including 7,8-dihydroxy-4-methylcoumarin, exhibit excellent activity as antioxidants, outperforming monohydroxycoumarins and other analogues. The presence of hydroxyl groups in specific positions contributes to their efficacy as antioxidants in different experimental models, including lipid autoxidation and radical scavenging using the TLC-DPPH test (Kancheva et al., 2010).
Modulation of Metabolic Stability
The metabolic stability of 7,8-dihydroxy-4-methylcoumarin and its derivatives is a crucial factor in their pharmacological applications. C-4 substitutions on the compound have been found to affect its metabolic profile significantly. Studies focusing on the methylation of these compounds and their interaction with catechol-O-methyltransferase (COMT) have provided insights into the structural modifications that can improve metabolic stability (Xia et al., 2018).
Inhibitory Effects on Neutrophil Activation
This compound and its derivatives have been found to inhibit neutrophil activation, a key factor in inflammatory illnesses. These compounds effectively suppress the generation of reactive oxygen species by human neutrophils, suggesting their potential as therapeutic agents in treating inflammatory diseases mediated by increased neutrophil activation (Kabeya et al., 2013).
Potential in Cancer Treatment
Studies have investigated the structure-activity relationship of 4-methylcoumarin derivatives, including 7,8-dihydroxy-4-methylcoumarin, as anticancer agents. These compounds have shown considerable cytotoxic effects against various human cancer cell lines, indicating their potential as novel chemotherapeutic agents (Miri et al., 2016).
Anti-inflammatory Activities
Research on the acetylation products of 7,8-dihydroxy-4-methylcoumarin has revealed their anti-inflammatory properties. These properties vary with the degree of acetylation, and studies have shown that acetylated derivatives can inhibit pro-inflammatory markers in cell-based models, suggesting their utility in developing anti-inflammatory treatments (Lee et al., 2022).
作用機序
Target of Action
The primary targets of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid are proteins involved in inflammatory responses, such as nitric oxide (NO), prostaglandin E2 (PGE 2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the body’s response to injury and infection.
Mode of Action
This compound interacts with its targets by inducing a dose-dependent downregulation of their expression at the mRNA and protein levels . This interaction results in a decrease in the inflammatory response.
Biochemical Pathways
This compound affects the inflammatory pathway. The compound’s interaction with its targets leads to a decrease in the production of inflammatory mediators such as NO and PGE 2 . This, in turn, can lead to downstream effects such as a reduction in inflammation and pain.
Pharmacokinetics
Coumarins are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the expression of inflammatory proteins and a subsequent decrease in inflammation . This can potentially lead to relief from symptoms associated with inflammatory conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be pH-dependent and environment-sensitive . This suggests that changes in the pH or the microenvironment could potentially affect the compound’s action and efficacy.
特性
IUPAC Name |
2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGFCYJOHAJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




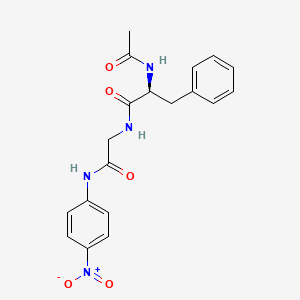
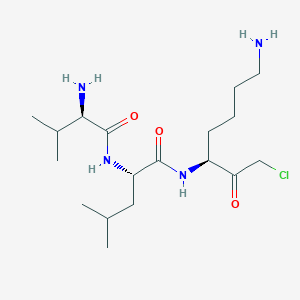
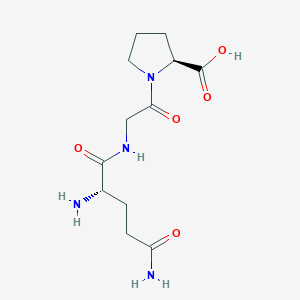


![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

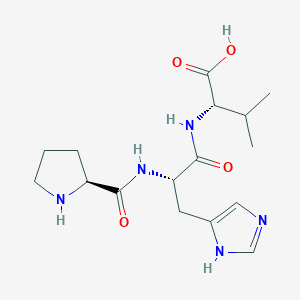
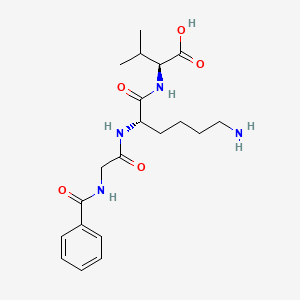
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

